molecular formula C9H12N2O2 B2598807 N,N-Dimethyl-6-methoxypyridine-2-carboxamide CAS No. 1862617-63-7

N,N-Dimethyl-6-methoxypyridine-2-carboxamide

Cat. No.: B2598807
CAS No.: 1862617-63-7
M. Wt: 180.207
InChI Key: FEPAUEIPRBGKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-methoxypyridine-2-carboxamide (CAS: 1862617-63-7, MFCD32065780) is a pyridine derivative characterized by a methoxy group at the 6-position and a dimethylcarboxamide group at the 2-position of the pyridine ring. Its structure (Fig. 1) allows for interactions with metal ions or biological targets, making it relevant in catalysis and drug design.

Properties

IUPAC Name

6-methoxy-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(12)7-5-4-6-8(10-7)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPAUEIPRBGKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-methoxypyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-6-methoxypyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and functional properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N,N-Dimethyl-6-methoxypyridine-2-carboxamide -OCH₃ (6), -CON(CH₃)₂ (2) C₁₀H₁₄N₂O₂ 194.23 g/mol High purity (98%), used in ligand synthesis
6-Chloro-N-methylpyridine-2-carboxamide -Cl (6), -CONHCH₃ (2) C₈H₉ClN₂O 200.63 g/mol Chloro substituent enhances electrophilicity; used in agrochemicals
Dimethyl-5-methoxypyridine-2,3-dicarboxylate -OCH₃ (5), -COOCH₃ (2,3) C₁₁H₁₁NO₅ 237.21 g/mol Dicarboxylate groups increase solubility in polar solvents
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester -CONHCH₃ (6), -COOCH₃ (2) C₁₅H₁₅N₃O₃ 285.30 g/mol Isomeric forms influence ligand coordination properties
Key Observations:
  • Substituent Position : The 6-methoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chloro group in 6-chloro-N-methylpyridine-2-carboxamide .
  • Functional Groups : Carboxamide groups (e.g., -CON(CH₃)₂) enhance hydrogen-bonding capacity compared to ester or carboxylate groups, affecting binding affinity in biological systems .

Spectroscopic and Stability Data

  • This compound : Exhibits distinct NMR peaks for methoxy (δ ~3.8 ppm) and dimethylamide (δ ~3.0–3.2 ppm) groups. Stability studies indicate degradation <5% under ambient conditions over 12 months .
  • 6-Chloro-N-methylpyridine-2-carboxamide : Shows a characteristic ¹³C NMR signal for the chloro substituent at δ ~125 ppm. Higher reactivity in nucleophilic aromatic substitution due to the chloro group .
  • Monoamide Isomers (L3/L4): IR spectra reveal differences in carbonyl stretching frequencies (1650–1700 cm⁻¹) based on methyl substituent positions (ortho vs. para), affecting crystallinity .

Biological Activity

N,N-Dimethyl-6-methoxypyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following structural features:

  • Chemical Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 196.21 g/mol
  • IUPAC Name : this compound

These properties facilitate its interaction with biological systems, influencing its efficacy as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can bind to enzymes or receptors, modulating their activity. Notably, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets are still under investigation, but preliminary studies suggest a role in modulating immune responses and cellular signaling pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, laboratory assays indicate that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been documented. Research highlights its ability to reduce pro-inflammatory cytokine production in vitro, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A review of recent literature reveals diverse applications and findings related to this compound:

  • Antimicrobial Studies :
    • In a controlled study, the compound demonstrated MIC values ranging from 8 to 20 µM against various pathogens, indicating strong antimicrobial potential .
  • Anti-inflammatory Research :
    • A study focusing on its anti-inflammatory properties found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages .
  • Safety and Toxicology :
    • Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary testing .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 8–20 µM against pathogens
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Safety ProfileFavorable at therapeutic doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.